N-Methyl buzepide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buzepide metiodide is a diarylmethane.
Scientific Research Applications
Analytical Method Development
- Buzepide methyl iodide, among other compounds, has been analyzed using an elaborated High-Performance Liquid Chromatography (HPLC) method, showcasing its importance in the identification and quantification in multicomponent pharmaceutical preparations for allergic and non-allergic diseases of upper respiratory tracts. This method offers good selectivity and precision, indicating its utility in complex pharmaceutical analysis (Białecka, Kulik, & Kaniewska, 2002).
Chemical Reactivity and Diastereoselectivity
- The lithiation-trapping of N-Boc bispidine-ketal using s-BuLi/TMEDA has demonstrated significant findings, including an activating effect of the 4-ketal group on the lithiation and complete diastereoselectivity with methylation and Cu-mediated allylation. This showcases the role of related chemical structures in influencing chemical reactivity and selectivity, which could be relevant in synthetic applications involving N-Methyl buzepide (Stead, O’Brien, & Sanderson, 2015).
Electrochemical Sensing and Detection
- A novel electrochemical method for the determination of buzepide methiodide (BZP) has been developed using TiO2 nanoparticle-modified carbon paste electrode. This method significantly enhances the oxidation signal of BZP, offering a sensitive and rapid approach for BZP detection in complex biological samples like human blood serum and urine. Such advancements are crucial in the field of bioanalysis and drug monitoring (Kalanur, Seetharamappa, & Prashanth, 2010).
Drug-DNA Interaction Studies
- Buzepide methiodide's interaction with DNA has been explored using a DNA-biosensor, where the drug showed a quasireversible peak indicating an intercalative mode of binding. Such studies are pivotal in understanding the pharmacodynamics and the potential genotoxic effects of drugs (Kalanur, Seetharamappa, & Prashanth, 2011).
- Additionally, the interaction of buzepide methiodide with human serum albumin (HSA) was investigated, revealing insights into the drug's bioavailability and distribution within the body. The hydrophobic mode of interaction between BZP and HSA was determined using electrochemical and spectroscopic methods, highlighting its significance in drug-protein interaction studies (Kalanur, Seetharamappa, & Katrahalli, 2010).
Properties
CAS No. |
23724-95-0 |
---|---|
Molecular Formula |
C23H31N2O+ |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C23H30N2O/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26)/p+1 |
InChI Key |
HDGFUOKLIQJQCS-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
23724-95-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.